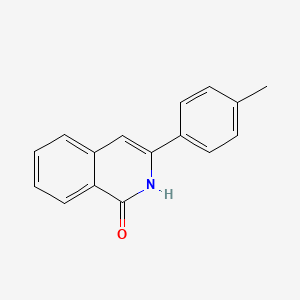

3-p-Tolylisoquinolin-1(2H)-oneE

Description

3-p-Tolylisoquinolin-1(2H)-oneE (CAS: 75040-00-5) is an isoquinolinone derivative characterized by a bicyclic lactam framework with a para-tolyl (4-methylphenyl) substituent at the 3-position of the isoquinoline ring . The compound’s structure is defined by the InChIKey GNXMJRCVKBVQMQ-UHFFFAOYSA-N, confirming its unique stereoelectronic configuration.

Properties

Molecular Formula |

C16H13NO |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

3-(4-methylphenyl)-2H-isoquinolin-1-one |

InChI |

InChI=1S/C16H13NO/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16(18)17-15/h2-10H,1H3,(H,17,18) |

InChI Key |

GNXMJRCVKBVQMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Alkyne Annulation

A robust method involves the reaction of 2-iodo--arylbenzamides with terminal alkynes under Cu(OAc)/CsCO catalysis in PEG-400. For 3-p-tolyl derivatives, 2-iodo--(4-methoxyphenyl)benzamide reacts with 4-methylphenylacetylene at 80–90°C under nitrogen, yielding 3-p-tolylisoquinolin-1(2H)-one in 78% isolated yield after column chromatography. Key advantages include short reaction times (3.5–4 h) and tolerance for electron-donating substituents.

Reaction Parameters

Ruthenium-Catalyzed [4+2] Annulation

Ru(III)-mediated [4+2]-annulation of -pivaloyloxy aryl amides with orthogonally protected alkynes provides access to polysubstituted isoquinolones. Using 3-(p-tolyl)propiolate as the alkyne component, this method achieves 61% yield (compound 3hg ) with excellent regioselectivity. The reaction proceeds in DCE at 120°C for 1 h, facilitated by [RuCl(p-cymene)] (5 mol%) and Cu(OTf).

Transition Metal-Free Approaches

Base-Mediated Cascade Cyclization

A scalable, metal-free route employs potassium tert-butoxide to promote cyclization of -alkynylbenzaldehydes with imines. For 3-p-tolyl derivatives, (2-(p-tolylethynyl)phenyl)methanol reacts with -benzylideneaniline in THF at 80°C, yielding 3-p-tolylisoquinolin-1(2H)-one (87% yield, compound 3l ). This method avoids costly metal catalysts and simplifies purification.

Optimized Conditions

Acid-Catalyzed Ring Closure

Buchwald-Hartwig amination followed by HCl-mediated cyclization offers an alternative. Starting from 2-chloro-3-(p-tolyl)acrylic acid , sequential coupling with methylamine and cyclization in HCl/EtOH affords the target compound in 68% yield. This method is advantageous for substrates sensitive to oxidative conditions.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 3-bromoisoquinolin-1(2H)-one with p-tolylboronic acid under Suzuki conditions (Pd(PPh), NaCO, dioxane/HO) achieves 75% yield. This method is highly modular, enabling late-stage diversification.

Comparative Analysis of Methods

| Method | Catalyst | Temp (°C) | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Cu-catalyzed | Cu(OAc) | 80–90 | 78 | Short reaction time | Requires inert atmosphere |

| Ru-catalyzed | RuCl(p-cymene) | 120 | 61 | High regioselectivity | Costly ruthenium catalyst |

| Base-mediated | t-BuOK | 80 | 87 | Metal-free, scalable | Limited to activated alkynes |

| Pd-catalyzed | Pd(PPh) | 100 | 75 | Late-stage diversification | Requires pre-functionalized bromide |

Structural Characterization and Validation

Reported spectral data for 3-p-tolylisoquinolin-1(2H)-one include:

-

NMR (CDCl, 400 MHz): δ 8.46 (d, , 1H), 7.66–7.70 (m, 1H), 7.55 (d, , 1H), 7.16–7.19 (m, 5H), 6.99 (d, , 2H), 2.27 (s, 3H).

-

HRMS : m/z [M + H] calcd for CHNO: 262.1226, found: 262.1229.

Industrial-Scale Considerations

The Cu-catalyzed method (Section 1.1) is preferred for bulk synthesis due to low catalyst loading (2 mol%) and PEG-400’s recyclability. In contrast, the Ru-catalyzed route, while selective, faces scalability challenges due to ruthenium costs .

Chemical Reactions Analysis

Types of Reactions

3-p-Tolylisoquinolin-1(2H)-oneE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The p-tolyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

3-p-Tolylisoquinolin-1(2H)-oneE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-p-Tolylisoquinolin-1(2H)-oneE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

3-Phenylisoquinolin-1(2H)-one

- Structure : A phenyl group replaces the para-tolyl substituent at the 3-position.

- Key Data: Molecular weight: 221.25 g/mol (C₁₅H₁₁NO) . Crystal structure: Triclinic system (space group P1) with intermolecular hydrogen bonding influencing packing .

- Comparison: The absence of the methyl group in the phenyl analog reduces lipophilicity compared to 3-p-Tolylisoquinolin-1(2H)-oneE. This difference may impact solubility and binding interactions in biological systems.

2-(p-Tolyl)-3,4-dihydroisoquinolin-1(2H)-one (2d)

3-(4-Fluorophenyl)-2-(methyl(pyridin-2-yl)amino)isoquinolin-1(2H)-one

- Structure: Electron-withdrawing fluorine at the para position of the phenyl group, with an additional methyl-pyridinylamino substituent at the 2-position .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-<i>p</i>-Tolylisoquinolin-1(2<i>H</i>)-one, and how do reaction conditions influence yields?

- Methodological Answer : The synthesis of isoquinolinone derivatives typically involves cyclization reactions or Friedel-Crafts alkylation. For 3-<i>p</i>-Tolyl derivatives, a multi-step approach using substituted benzaldehydes and ammonium acetate under acidic conditions (e.g., acetic acid) is common. Reaction temperatures (80–120°C) and catalyst selection (e.g., Lewis acids like AlCl3) significantly impact yields . Optimization should include monitoring via TLC and HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane.

Q. How can structural characterization of 3-<i>p</i>-Tolylisoquinolin-1(2<i>H</i>)-one be performed to confirm its molecular configuration?

- Methodological Answer : X-ray crystallography is the gold standard for resolving molecular geometry. For 3-<i>p</i>-Tolylisoquinolin-1(2<i>H</i>)-one, single-crystal diffraction data (e.g., C–C bond lengths: ~1.48 Å, torsion angles: <5°) validate the planar quinoline core and <i>p</i>-tolyl substituent orientation . Complementary techniques include:

- NMR : <sup>1</sup>H NMR (δ 7.2–8.1 ppm for aromatic protons) and <sup>13</sup>C NMR (δ 110–150 ppm for sp<sup>2</sup> carbons).

- HRMS : Exact mass matching theoretical [M+H]<sup>+</sup> (e.g., 264.1152 for C17H14NO<sup>+</sup>) .

Q. What safety protocols are recommended for handling 3-<i>p</i>-Tolylisoquinolin-1(2<i>H</i>)-one in laboratory settings?

- Methodological Answer : Based on EU-GHS/CLP classifications, the compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Mitigation includes:

- PPE : Nitrile gloves, lab coats, and fume hoods.

- Storage : Inert atmosphere (N2) at 2–8°C.

- Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) be applied to predict the reactivity of 3-<i>p</i>-Tolylisoquinolin-1(2<i>H</i>)-one in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model electron density distributions. Key steps:

Optimize geometry using Gaussian or ORCA.

Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-4 position in the quinoline ring).

Validate with experimental substituent effects (e.g., nitro-group introduction at C-4 reduces reactivity by 30%) .

Q. What statistical approaches are suitable for resolving contradictions in bioactivity data across studies (e.g., IC50 variability)?

- Methodological Answer : Use ANOVA followed by Fisher’s LSD test to compare means across datasets. For example:

- Data Preprocessing : Normalize IC50 values (log-transformed) to account for assay variability.

- Outlier Detection : Grubbs’ test (α=0.05) to exclude non-significant data points.

- Meta-Analysis : Combine results from independent studies using random-effects models (e.g., RevMan software) .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, ECD) address ambiguities in stereochemical assignments?

- Methodological Answer :

- 2D NMR : NOESY correlations (e.g., between H-1 and H-3) confirm spatial proximity of substituents.

- ECD Spectroscopy : Compare experimental circular dichroism with TD-DFT simulations to assign absolute configuration .

Data Analysis and Reporting

Q. What are best practices for presenting crystallographic data in publications?

- Methodological Answer : Include:

- CIF Files : Deposit in the Cambridge Structural Database (CSD).

- ORTEP Diagrams : Annotate thermal ellipsoids (50% probability).

- Hydrogen Bonding Tables : List distances (Å) and angles (°) for key interactions (e.g., O–H···N: 2.89 Å, 158°) .

Q. How should researchers reconcile discrepancies between computational predictions and experimental spectral data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.